molecular formula C10H13N5O4 B12419618 Zidovudine-13C,d3

Zidovudine-13C,d3

Cat. No.: B12419618
M. Wt: 271.25 g/mol
InChI Key: HBOMLICNUCNMMY-ZYVPINGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zidovudine-13C,d3, also known as Azidothymidine-13C,d3, is a stable isotope-labeled compound. It is a derivative of Zidovudine, a nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV infection. The compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zidovudine-13C,d3 involves the incorporation of carbon-13 and deuterium into the Zidovudine moleculeThe reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes without affecting the overall structure of the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as column coupling and solid-phase extraction to ensure high purity and yield. The production is carried out under strict quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Zidovudine-13C,d3 participates in CuAAC reactions, leveraging its azido (-N₃) group to form triazole derivatives. This reaction occurs under mild conditions (room temperature, aqueous/organic solvent mixtures) with copper(I) catalysts, yielding stable 1,4-disubstituted triazoles.

Reaction Component Details
ReactantsThis compound (azide), terminal alkynes
CatalystCopper(I) (e.g., CuSO₄ with sodium ascorbate)
Products1,4-Disubstituted triazoles (e.g., triazole-linked conjugates for drug tracking)
ApplicationsBioconjugation, tracer studies, and analytical probe synthesis

Metabolic Reactions

This compound undergoes enzymatic transformations in biological systems, critical for its pharmacological activity and clearance .

Phosphorylation

The compound is sequentially phosphorylated to its active triphosphate form (ZDV-TP) by host cell kinases:

  • Thymidine kinase : Converts zidovudine to ZDV-monophosphate (ZDV-MP).

  • Thymidylate kinase : Converts ZDV-MP to ZDV-diphosphate (ZDV-DP).

  • Nucleoside diphosphate kinase : Forms ZDV-TP, which inhibits HIV reverse transcriptase via chain termination .

Glucuronidation

This compound is metabolized by UDP-glucuronosyltransferase (UGT2B7) into the inactive metabolite 3'-azido-3'-deoxy-5'-β-D-glucopyranuronosylthymidine (GZDV) . This reaction occurs in hepatic microsomes at 37°C, with a metabolite-to-parent ratio of 3:1 in plasma .

Azide Reduction

The azido group is reduced to an amine by cytochrome P450 enzymes, forming 3'-amino-3'-deoxythymidine (AMT) . This minor pathway impacts long-term toxicity profiles .

Metabolic Pathway Enzymes Involved Key Product Biological Role
PhosphorylationThymidine kinaseZDV-TPChain termination in viral DNA synthesis
GlucuronidationUGT2B7GZDVDetoxification and excretion
Azide ReductionCytochrome P450AMTPotential cytotoxic metabolite

Synthetic Reactions

The synthesis of this compound involves isotopic labeling of the parent compound, zidovudine. Key steps include:

  • Isotope Incorporation :

    • Carbon-13 : Introduced at the 2-position of the thymine ring using 13C-labeled precursors.

    • Deuterium : Incorporated via deuterated reagents during the reduction of intermediates .

  • Azide Substitution :

    • Mesylation of 2'-deoxy-5'-O-tritylthymidine followed by nucleophilic displacement with lithium azide (LiN₃) .

Step Reagents/Conditions Isotopic Outcome
Thymidine labeling13C-enriched thymidine precursorsCarbon-13 at position 2 of thymine
Deuterium incorporationDeuterated solvents/reducing agentsDeuterium at specified positions
Azide functionalizationLiN₃ in N,N-dimethylformamide (DMF)Stable azido group at 3'-position

Analytical Stability

This compound demonstrates stability under typical LC-MS/MS conditions (pH 2–9, 4–40°C), making it ideal for pharmacokinetic assays. No degradation is observed during solid-phase extraction or long-term storage at -20°C .

Scientific Research Applications

Zidovudine, also known as azidothymidine (AZT), was the first drug approved for the treatment of Acquired Immuno Deficiency Syndrome (AIDS) . Research has explored various applications of zidovudine, particularly related to improving its pharmacokinetic properties and reducing its toxicity through structural modifications and prodrug strategies .

Zidovudine Prodrugs

Improving Drug Delivery :

  • Sustained Release Prodrugs Conjugating zidovudine with polyethylene glycol can create sustained-release prodrugs. For example, linking AZT to polyethylene glycol using succinate diester as a linker resulted in a compound that released AZT slowly in simulated gastric and intestinal fluid during in vitro evaluation, with in vivo evaluation showing an increased half-life and sustained release .
  • Methoxy Polyethylene Glycol (mPEG) Conjugates Conjugating mPEG of different molecular masses (750 D, 2, 5, 10 kDa) with succinyl-5′-O-zidovudine enhanced stability and increased half-life compared to AZT. One compound, mPEG 750, exhibited good anti-HIV activity and low toxicity .
  • Enhanced Central Nervous System (CNS) Access Conjugating AZT with ursodeoxycholic acid (UDCA) at the 5′-ester can help circumvent the active efflux transport system (AET) of the CNS, improving drug access to the brain .

Examples of Zidovudine Prodrugs :

  • A zidovudine prodrug (compound 1 ) exhibited a half-life of 20 hours at pH 7.3, >20 hours at pH 8.5, and 8 hours at pH 9.5 .
  • Another prodrug (6 ), containing the Cl3C group, showed an infective dose (ID50) of 0.45 µM, a CC50 of 1.34 µM, and a selectivity index (SI) of 3000 .

** Combination Therapies**:

  • A study tested a tetravalent dendron containing four copies of a linear trimannoside mimic (compound 12), which almost completely (>98%) stopped the spread of R5- and X4-tropic HIV-1 lab strains and primary isolates to CD4 T cells at 100 μM . The antiviral effect lasted up to 12 hours after the compound was removed. Compound 12 also prevented HIV-1 infection of human cervical tissues and increased MIP-1alpha production. The toxicity of compound 12 was negligible at the highest concentration tested in the infection assay .
  • Using stearic acid as a carrier increased the log p value from -0.95 (3TC) to 1.82 for the prodrug (20 ). Incorporating this prodrug into stearic acid-g-chitosan oligosaccharide (CSO-SA) micelles improved its uptake by HepG2.2.15 cells, decreased cytotoxicity, and exhibited a linear kinetic of hydrolysis to release 3TC, reducing viral infection .
  • A prodrug (21 ) derived from lamivudine 3TC was prepared by coupling 3TC to dextran (~25 kDa) using succinate as a spacer, resulting in >99% purity .

Mechanism of Action

Zidovudine-13C,d3, like its parent compound Zidovudine, acts as a nucleoside reverse transcriptase inhibitor. It is phosphorylated to its active triphosphate form, which inhibits the activity of HIV-1 reverse transcriptase by terminating the DNA chain after incorporation of the nucleotide analogue . This prevents the replication of the virus and helps in controlling the infection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zidovudine-13C,d3 is unique due to its dual labeling with carbon-13 and deuterium, which enhances its utility in various research applications. The incorporation of these isotopes allows for precise tracking and quantification in pharmacokinetic and metabolic studies, making it a valuable tool in drug development and research .

Q & A

Basic Research Question

Q. What analytical techniques are essential for confirming the structural integrity and isotopic enrichment of Zidovudine-13C,d3 in synthesis workflows?

Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirm molecular structure by analyzing chemical shifts and coupling patterns, ensuring no unintended deuteration or 13C incorporation.
  • High-Resolution Mass Spectrometry (HRMS) : Verify isotopic enrichment levels (e.g., [M+H]+ peaks) and rule out impurities.
  • Cross-Validation : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with certified reference standards to calibrate isotopic dilution effects.
  • Quality Control : Replicate analyses across independent batches to ensure consistency .

Basic Research Question

Q. How should researchers design controlled experiments to assess the metabolic stability of this compound in hepatic microsomal assays?

Answer:

  • Experimental Groups : Include this compound, unlabeled Zidovudine (positive control), and solvent-only (negative control).
  • Incubation Conditions : Use human liver microsomes with NADPH cofactor under physiological pH/temperature.
  • Quantification : Normalize metabolite data to microsomal protein content and correct for matrix effects (e.g., ion suppression in LC-MS/MS).
  • Replication : Test across multiple donor pools to account for CYP450 enzyme variability .

Advanced Research Question

Q. What strategies mitigate isotopic cross-talk interference when quantifying this compound and its metabolites in complex biological matrices?

Answer:

  • Chromatographic Separation : Optimize gradient elution to resolve isotopologues (e.g., this compound vs. endogenous analogs).
  • Mass Spectrometry : Select unique product ions and apply dynamic multiple reaction monitoring (dMRM) to avoid overlapping transitions.
  • Mathematical Corrections : Use matrix factorization algorithms to subtract background signals from unlabeled metabolites.
  • Validation : Spike recovery experiments with isotope-labeled internal standards (e.g., Zidovudine-d5) in plasma/tissue homogenates .

Advanced Research Question

Q. How can conflicting data on this compound’s tissue distribution between autoradiography and mass spectrometry imaging be reconciled?

Answer:

  • Co-Registration Studies : Analyze the same tissue section using both techniques to identify spatial discrepancies.
  • Artifact Assessment : Check for isotope leaching (autoradiography) or ion suppression (mass spectrometry) during sample preparation.
  • Multivariate Analysis : Model covariates like lipid content or ionization efficiency to explain variance.
  • Cross-Validation : Compare results with radiolabeled Zidovudine-3H in parallel experiments .

Basic Research Question

Q. What are the key parameters to optimize in LC-MS/MS methods for quantifying this compound in plasma?

Answer:

  • Mobile Phase : Test acetonitrile/ammonium formate ratios to improve peak resolution.
  • Ionization Source : Adjust desolvation temperature and cone voltage for optimal ion yield.
  • Internal Standards : Use Zidovudine-d5 to correct for matrix effects and recovery variability.
  • Validation : Establish linearity (1–1000 ng/mL), precision (CV <15%), and lower limit of quantification (LLOQ) per FDA guidelines .

Advanced Research Question

Q. How to statistically model this compound’s pharmacokinetics in clinical cohorts with sparse sampling data?

Answer:

  • Population Pharmacokinetics (PopPK) : Apply nonlinear mixed-effects modeling (NONMEM) to handle sparse data.
  • Covariate Analysis : Incorporate renal function, CYP2B6 polymorphisms, and body mass index via stepwise forward addition.
  • Validation : Perform bootstrap analysis (1000 iterations) and visual predictive checks (VPCs) to assess model robustness.
  • Sensitivity Analysis : Test assumptions about absorption/distribution rate constants .

Advanced Research Question

Q. What experimental controls are critical for detecting isotope effects in this compound’s mitochondrial toxicity assays?

Answer:

  • Control Groups : Include unlabeled Zidovudine, deuterium-only analogs (e.g., Zidovudine-d3), and vehicle controls.
  • Endpoint Selection : Measure mitochondrial DNA (mtDNA) depletion via qPCR and lactate production as a functional marker.
  • Kinetic Studies : Compare intracellular phosphorylation rates of labeled vs. unlabeled drug using radiolabeled ATP.
  • Data Normalization : Adjust for cell viability (MTT assay) and protein content to reduce batch variability .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

271.25 g/mol

IUPAC Name

1-[(2S,4R,5R)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m1/s1/i1+1D3

InChI Key

HBOMLICNUCNMMY-ZYVPINGPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.